ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a pyrimidinyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Pyrimidinyl Substitution: The chlorinated pyrazole is reacted with a pyrimidinyl derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives or dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies to understand the biological activity of pyrazole derivatives.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways.
Industrial Chemistry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl and pyrazole moieties can bind to active sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylate: Similar in structure but with a pyrrole ring instead of a pyrazole ring.
Ethyl 5-chloro-1H-pyrazole-4-carboxylate: Lacks the pyrimidinyl substitution.
Ethyl 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Contains a pyridinyl group instead of a pyrimidinyl group.
Uniqueness
Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is unique due to the presence of both pyrimidinyl and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
ethyl 5-chloro-1-pyrimidin-2-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKSJVLNBFGXMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600480 |
Source
|
Record name | Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104909-40-2 |
Source
|
Record name | Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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